8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
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Overview
Description
8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a heterocyclic compound that features a benzazepine core structure. This compound is notable for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves organic synthesis techniques. One common method includes the reaction of appropriate starting materials under controlled conditions to form the benzazepine ring. For instance, the reaction of a fluorinated aromatic compound with a suitable amine and subsequent cyclization can yield the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.
Chemical Reactions Analysis
8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Scientific Research Applications
8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its biological activities make it a candidate for studying cellular processes and interactions.
Industry: It can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can be compared with other benzazepine derivatives and related heterocyclic compounds:
Indole derivatives: These compounds also exhibit a wide range of biological activities and are structurally similar due to the presence of a nitrogen-containing ring.
Pyridoindole derivatives: Known for their anticancer properties, these compounds share a similar core structure but differ in their specific functional groups.
Benzofuroindole derivatives: These compounds are used in various therapeutic applications and have a similar heterocyclic framework.
Properties
IUPAC Name |
8-fluoro-7-methyl-2,3,4,5-tetrahydro-2-benzazepin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-7-5-8-3-2-4-13-11(14)9(8)6-10(7)12/h5-6H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWICFARQVXYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)C(=O)NCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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